molecular formula C8H5BrN2O2 B581480 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1211596-19-8

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B581480
CAS No.: 1211596-19-8
M. Wt: 241.044
InChI Key: FMBOJXDAZYNIQN-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, which is fused with a carboxylic acid group at the 3rd position. It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C .

Preparation Methods

The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid involves several steps. One common method includes the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOJXDAZYNIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724892
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-19-8
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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